3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol
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Overview
Description
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt. This is achieved by reacting the aromatic amine with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Alkylation: The resulting azo compound is then alkylated with a dodecyloxy group using an appropriate alkylating agent.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The presence of the azo group allows it to participate in redox reactions, which can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}benzoic acid
- 3-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenoxy)-1-propanol
Uniqueness
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is unique due to the presence of both the dodecyloxy and hydroxyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
92412-46-9 |
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Molecular Formula |
C27H40N2O3 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-[4-[(4-dodecoxyphenyl)diazenyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C27H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-22-31-26-17-13-24(14-18-26)28-29-25-15-19-27(20-16-25)32-23-12-21-30/h13-20,30H,2-12,21-23H2,1H3 |
InChI Key |
SIEJDCDGBZYBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCO |
Origin of Product |
United States |
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